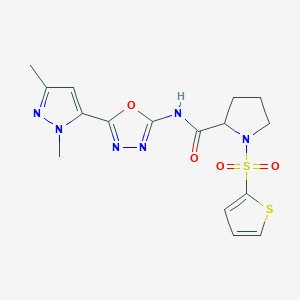![molecular formula C20H20N2O4 B2844942 N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 941873-23-0](/img/structure/B2844942.png)
N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide, also known as MPBD, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. MPBD belongs to the class of benzodioxole derivatives, which have been found to possess various biological activities such as anti-inflammatory, anti-cancer, and anti-viral properties.
Applications De Recherche Scientifique
Anticancer Activity
Recent studies have explored the design and synthesis of benzamide derivatives, aiming to evaluate their potential as anticancer agents. For instance, Ravinaik et al. (2021) designed a series of substituted benzamides, demonstrating moderate to excellent anticancer activity against several cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer) (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021). These findings underscore the potential of benzamide derivatives in cancer treatment, highlighting the importance of structural modifications to enhance therapeutic efficacy.
Anti-inflammatory and Analgesic Activities
Compounds with the benzamide core have also been evaluated for their anti-inflammatory and analgesic properties. Sondhi et al. (2006) synthesized a series of N-(acridin-9-yl)-4-(benzo[d]imidazol/oxazol-2-yl) benzamides, assessing their effectiveness in inhibiting inflammation and pain (Sondhi, Singh, Kumar, Lozach, & Meijer, 2006). Their research provides valuable insights into the development of novel therapeutic agents targeting inflammation and pain management.
Mécanisme D'action
Target of Action
The compound, also known as “N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide” or “VU0498932-1”, is a direct inhibitor of activated factor X (FXa) . FXa is a serine endopeptidase that plays a crucial role in the coagulation cascade, a series of reactions that ultimately leads to the formation of a blood clot .
Mode of Action
The compound interacts with its target, FXa, by binding in the active site . This binding results in a rapid onset of inhibition of FXa . The compound shows competitive inhibition of FXa versus the synthetic tripeptide substrate . It inhibits free as well as prothrombinase- and clot-bound FXa activity in vitro .
Biochemical Pathways
The compound affects the coagulation cascade by inhibiting FXa. This inhibition reduces thrombin generation, indirectly inhibiting platelet aggregation . The antithrombotic efficacy of the compound has been demonstrated in animal models .
Pharmacokinetics
The compound has good bioavailability, low clearance, and a small volume of distribution in animals and humans . It has a low potential for drug-drug interactions . The elimination pathways for the compound include renal excretion, metabolism, and biliary/intestinal excretion .
Result of Action
The compound’s action results in antithrombotic efficacy. In pre-clinical studies, it demonstrated dose-dependent antithrombotic efficacy at doses that preserved hemostasis . It improves pre-clinical antithrombotic activity, without excessive increases in bleeding times, when added on top of aspirin or aspirin plus clopidogrel at their clinically relevant doses .
Analyse Biochimique
Biochemical Properties
The compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to have a significant interaction with factor Xa, a key enzyme in the coagulation cascade . This interaction is characterized by an inhibitory constant of 0.08 nM for human FXa, indicating a high degree of selectivity .
Cellular Effects
The compound’s effects on cells are primarily related to its interaction with factor Xa. By inhibiting this enzyme, N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its effects on enzyme activity. Specifically, it acts as a competitive inhibitor of FXa, binding in the active site of the enzyme . This results in a rapid onset of inhibition of FXa and impacts both free and prothrombinase- and clot-bound FXa activity .
Temporal Effects in Laboratory Settings
Its interaction with factor Xa suggests potential long-term effects on cellular function .
Dosage Effects in Animal Models
In animal models, the compound has demonstrated dose-dependent antithrombotic efficacy
Metabolic Pathways
It is known that the elimination pathways for similar compounds include renal excretion, metabolism, and biliary/intestinal excretion .
Propriétés
IUPAC Name |
N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-13-5-7-15(11-16(13)22-9-3-2-4-19(22)23)21-20(24)14-6-8-17-18(10-14)26-12-25-17/h5-8,10-11H,2-4,9,12H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTVVHXZXEOTHME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCO3)N4CCCCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Amino-2,5-dimethyl-4-oxo-3,4-dihydro-thieno[2,3-d]pyrimidine-6-carboxylic acid ethyl ester](/img/structure/B2844859.png)

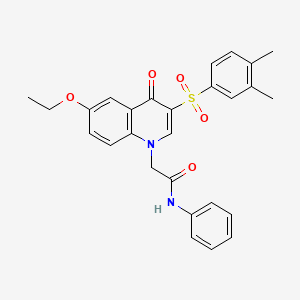
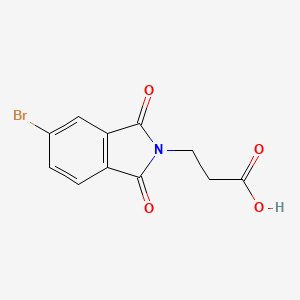
![(2S,4R)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(2-methylpropyl)piperidine-2-carboxylic acid](/img/structure/B2844866.png)
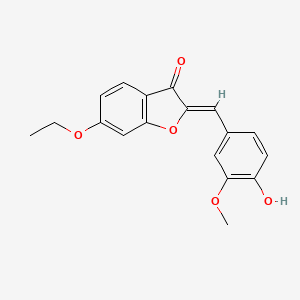
![N-benzyl-2-[5-(3-methyl-2-thienyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2844871.png)
![3-Methyl-2-({1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B2844872.png)
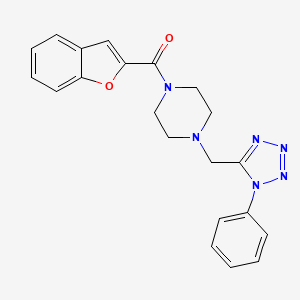
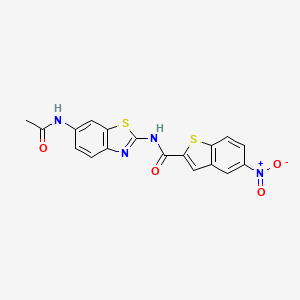
![2-Chloro-N-[1-[4-(difluoromethoxy)phenyl]piperidin-3-yl]acetamide](/img/structure/B2844879.png)
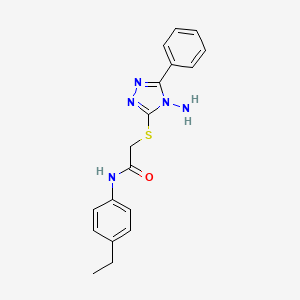
![7-[2-(4-Ethylpiperazin-1-yl)ethoxy]-3-(4-methoxyphenyl)chromen-4-one](/img/structure/B2844881.png)
